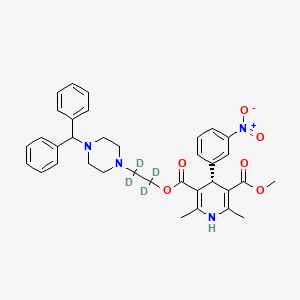

R-(-)-Manidipine-d4

Descripción general

Descripción

R-(-)-Manidipine-d4: is a deuterated form of R-(-)-Manidipine, a calcium channel blocker used primarily for the treatment of hypertension. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is of significant interest in pharmaceutical research due to its potential for improved therapeutic efficacy and reduced side effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Manidipine-d4 involves several steps, including the introduction of deuterium atoms. The process typically starts with the preparation of a deuterated intermediate, which is then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

Catalytic Hydrogenation: This method uses deuterium gas in the presence of a catalyst to introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: R-(-)-Manidipine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

R-(-)-Manidipine-d4 is utilized in pharmacokinetic studies to investigate the metabolism and bioavailability of manidipine. The deuterated version allows for precise tracking in biological systems, enabling researchers to determine how the drug is processed in the body. This is particularly important for understanding its interaction with other medications and its overall therapeutic profile.

Key Findings:

- Increased Sensitivity : The use of deuterated compounds can enhance the sensitivity of analytical techniques such as mass spectrometry, allowing for more accurate quantification of drug levels in biological samples.

- Metabolic Pathways : Studies using this compound help elucidate the metabolic pathways involved in manidipine's action, including its interactions with cytochrome P450 enzymes and transport proteins like P-glycoprotein.

Clinical Applications in Hypertension and Diabetes

This compound has been studied for its efficacy in treating patients with hypertension, particularly those with comorbid conditions such as diabetes and metabolic syndrome. Research indicates that manidipine not only lowers blood pressure but also provides metabolic benefits.

Clinical Insights:

- Reduction in Albuminuria : In clinical trials, patients treated with manidipine showed significant reductions in urinary albumin excretion, a marker of renal function, compared to other calcium channel blockers like amlodipine .

- Improvement in Insulin Sensitivity : Manidipine has been associated with improved insulin sensitivity and increased levels of adiponectin, suggesting a favorable metabolic profile for patients with type 2 diabetes .

Vascular and Metabolic Properties

Research highlights the vascular benefits of this compound beyond its antihypertensive effects. It has been shown to influence various biological pathways related to inflammation and oxidative stress.

Mechanisms of Action:

- T-Type Calcium Channel Blockade : Unlike some other calcium channel blockers, manidipine effectively blocks T-type calcium channels, which play a role in vascular smooth muscle contraction and renal function . This mechanism contributes to reduced glomerular pressure and improved kidney health.

- Anti-inflammatory Effects : Studies suggest that manidipine may reduce inflammatory markers such as C-reactive protein and tumor necrosis factor-alpha, thereby providing additional cardiovascular protection .

Case Studies and Research Findings

Several case studies have documented the clinical efficacy of this compound:

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| MARIMBA Study | 64 non-diabetic patients with metabolic syndrome | Manidipine vs. Amlodipine | Significant reduction in albuminuria (-37.3%) and improved insulin sensitivity |

| Long-term Hypertension Study | Elderly patients with hypertension | Manidipine (10-40 mg) | Sustained blood pressure control over 24 hours without significant adverse effects |

| Comparative Efficacy Study | Patients with type 2 diabetes | Manidipine vs. Pioglitazone | Comparable effects on glycemic control but superior renal protective effects with manidipine |

Mecanismo De Acción

R-(-)-Manidipine-d4 exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The deuterium atoms in this compound may enhance its binding affinity to calcium channels and prolong its duration of action, contributing to its improved therapeutic profile.

Comparación Con Compuestos Similares

R-(-)-Manidipine: The non-deuterated form of the compound, used as a reference for comparing the effects of deuterium substitution.

Amlodipine: Another calcium channel blocker used for treating hypertension, with a different chemical structure and pharmacokinetic profile.

Nifedipine: A well-known calcium channel blocker with a similar mechanism of action but different therapeutic applications.

Uniqueness: R-(-)-Manidipine-d4 is unique due to its deuterium substitution, which enhances its metabolic stability and alters its pharmacokinetic properties. This makes it a valuable compound for research and development in the pharmaceutical industry, offering potential advantages over similar non-deuterated compounds.

Actividad Biológica

R-(-)-Manidipine-d4 is a deuterated form of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB) known for its antihypertensive properties. This compound has garnered attention due to its unique mechanism of action and potential therapeutic benefits beyond blood pressure management. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms, and relevant research findings.

Overview of Manidipine

Manidipine primarily acts by inhibiting voltage-dependent calcium channels, specifically L-type and T-type channels, which are crucial for vascular smooth muscle contraction. This inhibition leads to systemic vasodilation, effectively lowering blood pressure. Unlike other CCBs, manidipine exhibits a high selectivity for vascular tissues, resulting in minimal cardiodepression and a favorable side effect profile .

Calcium Channel Blocking:

- L-type Channels: Manidipine blocks L-type calcium channels in vascular smooth muscle cells, leading to reduced intracellular calcium levels and subsequent vasodilation.

- T-type Channels: It also inhibits T-type calcium channels in the efferent arterioles of the kidney, which decreases glomerular pressure and microalbuminuria, providing renal protective effects .

Additional Mechanisms:

- Endothelial Function: Manidipine enhances endothelial nitric oxide synthase (eNOS) expression, promoting vasodilation and improving endothelial function .

- Anti-inflammatory Effects: The compound may exert anti-inflammatory actions by reducing intracellular calcium levels, which can diminish the activation of inflammatory pathways .

Antihypertensive Activity

Clinical studies demonstrate that this compound effectively lowers both systolic and diastolic blood pressure in hypertensive patients. For instance, a study showed a significant reduction in blood pressure from 164±14 mmHg to 140±18 mmHg after treatment with manidipine .

Renal Protection

This compound has been associated with renal protective effects due to its ability to reduce microalbuminuria in diabetic patients. This is particularly relevant as microalbuminuria is a predictor of cardiovascular complications .

Metabolic Effects

Research indicates that manidipine improves insulin sensitivity and reduces markers of inflammation such as C-reactive protein (CRP). In comparative studies with amlodipine, manidipine was found to significantly lower albuminuria and improve metabolic profiles in hypertensive diabetic patients .

Case Studies

- MARIMBA Study:

- AMANDHA Study:

Research Findings

Propiedades

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/t32-/m1/s1/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-LYTNKOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675999 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217718-54-1 | |

| Record name | 2-[4-(Diphenylmethyl)piperazin-1-yl](~2~H_4_)ethyl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.